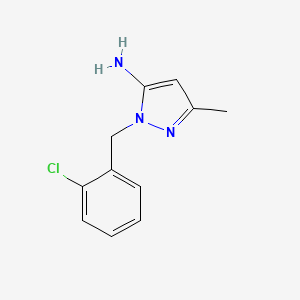1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine
CAS No.: 3524-40-1
Cat. No.: VC3809242
Molecular Formula: C11H12ClN3
Molecular Weight: 221.68 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 3524-40-1 |
|---|---|
| Molecular Formula | C11H12ClN3 |
| Molecular Weight | 221.68 g/mol |
| IUPAC Name | 2-[(2-chlorophenyl)methyl]-5-methylpyrazol-3-amine |
| Standard InChI | InChI=1S/C11H12ClN3/c1-8-6-11(13)15(14-8)7-9-4-2-3-5-10(9)12/h2-6H,7,13H2,1H3 |
| Standard InChI Key | LGFWCIXEKFJEIP-UHFFFAOYSA-N |
| SMILES | CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl |
| Canonical SMILES | CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Characteristics
The molecular formula of 1-(2-chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is C₁₁H₁₂ClN₃, with a molecular weight of 221.68 g/mol . Key structural features include:
-
A pyrazole ring substituted with a methyl group at position 3 and an amine group at position 5.
-
A 2-chlorobenzyl group attached to the nitrogen at position 1.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 221.68 g/mol | |
| XLogP3 | 2.5 | |
| Hydrogen Bond Donors | 1 | |
| Hydrogen Bond Acceptors | 2 | |
| Rotatable Bond Count | 2 | |
| Topological Polar Surface Area | 41.8 Ų |
The compound’s SMILES notation is CC1=NN(C(=C1)N)CC2=CC=CC=C2Cl, and its InChIKey is LGFWCIXEKFJEIP-UHFFFAOYSA-N .
Synthesis and Derivatives
Synthetic Routes
1-(2-Chlorobenzyl)-3-methyl-1H-pyrazol-5-amine is typically synthesized via:
-
Condensation reactions: Refluxing 3-methyl-1H-pyrazol-5(4H)-one with 2-chlorobenzyl halides in the presence of a base (e.g., piperidine) .
-
Kabachnik-Fields reactions: Involving amines, aldehydes, and dialkyl phosphites to form α-aminophosphonate derivatives .
Table 2: Representative Synthesis Yields
Structural Derivatives
Modifications to the core structure include:
-
Hydrochloride salts: Improved solubility for pharmacological testing .
-
Glycosylated derivatives: Enhanced bioavailability via sugar moiety incorporation .
-
Heterocyclic hybrids: Fusion with triazoles or pyrimidines for anticancer activity .
Biological Activities
Anticancer Activity
Pyrazole derivatives exhibit notable antiproliferative effects. Key findings include:
-
In vitro screening: Compound 3f (a pyrazolo[1,5-a] triazine derivative) showed IC₅₀ values of 5.45 μM against MCF-7 breast cancer cells .
-
Mechanism: Inhibition of tubulin polymerization and interference with DNA replication .
Table 3: Anticancer Activity of Select Derivatives
| Compound | Cell Line (IC₅₀, μM) | Source |
|---|---|---|
| 3f | MCF-7: 5.45 | |
| 10a | MDA-MB-231: 9.47 | |
| Pyrazolo[3,4-d]pyrimidine | HCT-116: 14.0 |
Antimicrobial Activity
α-Aminophosphonate derivatives demonstrate broad-spectrum activity:
Applications and Future Directions
Pharmaceutical Applications
-
Oncology: Lead candidate for dual-action kinase inhibitors .
-
Antimicrobials: Potential for treating drug-resistant infections .
Agricultural Chemistry
Research Gaps
-
Toxicology: Limited in vivo data on long-term toxicity.
-
Structural optimization: Enhancing pharmacokinetics via prodrug strategies.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume